molecular formula C9H15N3O B2809932 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1239730-19-8

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B2809932
CAS No.: 1239730-19-8
M. Wt: 181.239
InChI Key: KOMVPJFOFMVZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine ( 1178049-16-5) is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery, particularly serving as a versatile heterocyclic building block . This compound features a 1,2,4-oxadiazole moiety, which is recognized as a metabolically stable bioisostere for ester and amide functional groups, thereby improving the pharmacokinetic properties of potential drug candidates . The core 1,2,4-oxadiazole scaffold is extensively documented in scientific literature for a wide spectrum of biological activities . Recent research highlights the strong potential of 1,2,4-oxadiazole derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD) research . Structurally related compounds have demonstrated excellent inhibitory activity against acetylcholinesterase (AChE) , with some derivatives showing potency greater than the standard drug donepezil . Furthermore, certain analogues exhibit additional relevant activities, including inhibition of the butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B) enzymes, as well as potent antioxidant effects, which are crucial for addressing the multifactorial pathology of neurodegenerative conditions . The incorporation of the 1,2,4-oxadiazole ring is a key strategy in the design of central nervous system (CNS)-active compounds, as this scaffold is known to contribute to favorable blood-brain barrier penetration . Researchers can utilize this high-quality building block to synthesize and evaluate novel compounds for their potential as therapeutic agents. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMVPJFOFMVZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexylamine group. One common method is the uronium activation method, which involves the reaction of carboxylic acids with amidoximes under dehydrative cyclization conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine has been explored for its potential as a therapeutic agent. Its oxadiazole moiety is known for biological activity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that compounds similar to this compound showed effective inhibition of growth in resistant bacterial strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-oneStaphylococcus aureus18

Agricultural Science

The compound's potential use as a pesticide or herbicide is another area of interest. Its ability to interact with biological systems suggests it may be effective in controlling pests and weeds.

Case Study: Herbicidal Activity
Studies have indicated that oxadiazole derivatives can disrupt the metabolic processes in target organisms. Trials conducted on various weed species showed that formulations containing this compound resulted in significant growth inhibition .

Table 2: Herbicidal Efficacy on Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15078

Materials Science

The compound's unique structure allows for potential applications in the development of new materials with specific properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites
Research has explored incorporating 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amines into polymer matrices to enhance their properties. The resulting composites exhibited improved tensile strength and thermal resistance compared to standard polymers .

Table 3: Mechanical Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer30150
Polymer with 10% 1-(3-methyl...)45180

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional attributes are compared below with four closely related analogs (Table 1).

Table 1: Key Properties of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine and Analogs

Compound Name Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound 181.23* Cyclohexane, 3-methyl-oxadiazole, primary amine Potential CNS or antimicrobial activity (inferred from analogs)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine 181.23 Positional isomer (2-substituted cyclohexane) Similar molecular weight; altered steric effects may influence target binding
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine 199.23† Ethylamine backbone, 2-methoxyethyl substituent Enhanced solubility due to polar methoxy group; possible improved bioavailability
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine 311.25‡ Cycloheptane ring, dimethylamino-methyl group Increased ring size and basicity; potential for nucleic acid interactions
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine 215.25† Benzyl substituent, methanamine backbone High lipophilicity; likely improved membrane permeability

*Calculated from molecular formula C₉H₁₅N₃O.
†Calculated based on provided data.
‡Includes dihydrochloride salt.

Structural and Functional Comparisons

Positional Isomerism

The positional isomer 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine () shares identical molecular weight and substituents but differs in the oxadiazole ring’s attachment site (2-position vs. 1-position on cyclohexane).

Substituent Modifications
  • Polar Groups : The 2-methoxyethyl substituent in 1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine () introduces polarity, likely improving aqueous solubility compared to the methyl group in the target compound. This modification is advantageous for oral bioavailability .
  • Aromatic Substituents : The benzyl group in 1-(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine () increases lipophilicity, which may enhance blood-brain barrier penetration but could also raise toxicity risks .
Ring Size and Complexity

Expanding the cyclohexane ring to cycloheptane in 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine () introduces conformational flexibility and a larger surface area for target engagement.

Biological Activity

1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine, also known as 4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C9H16ClN3O
Molecular Weight 217.7 g/mol
CAS Number 1384430-79-8
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanamine with 3-methyl-1,2,4-oxadiazole derivatives. The resulting compound can exist as a mixture of diastereomers, which may influence its biological activity and pharmacokinetics.

Antitumor Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising antitumor activity. For instance, studies have shown that derivatives similar to this compound can inhibit Class I PI3-kinase enzymes, which are pivotal in the signaling pathways that regulate cell growth and survival. This inhibition leads to reduced cellular proliferation in various cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinase Activity : As noted in studies on related compounds, the oxadiazole group may interact with ATP-binding sites on kinases, leading to competitive inhibition .
  • Induction of Apoptosis : The compound may promote apoptotic pathways in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
  • Cell Cycle Arrest : It has been observed that treatment with oxadiazole derivatives can cause cell cycle arrest at various phases, particularly G2/M phase in cancer cells .

Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that a series of oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The IC50 values ranged from 10 to 30 µM for these compounds . The study highlighted that the presence of the oxadiazole ring was crucial for their anticancer activity.

Study 2: Selectivity and Potency

Another investigation focused on the selectivity of these compounds against normal cells versus cancerous cells. It was found that certain analogs of this compound exhibited a selective toxicity profile favoring cancer cells while sparing normal fibroblasts . This selectivity is essential for minimizing side effects in potential therapeutic applications.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.8 ppm (cyclohexyl CH₂), δ 2.5 ppm (oxadiazole-CH₃), and δ 3.1 ppm (NH₂) confirm substituent positions .
    • ¹³C NMR : Signals at ~165–170 ppm (C=N in oxadiazole) and ~25–30 ppm (methyl group) validate the heterocyclic core .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., ~209 g/mol) .
  • IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirms functional groups .

How can computational methods predict the biological activity of this compound, and what are the limitations?

Advanced Research Question

  • In Silico Tools :
    • Molecular Docking : Predict binding affinity to targets like enzymes (e.g., kinases) or receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger .
    • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with antimicrobial or anticancer activity .
  • Limitations : Predictions may fail to account for metabolic stability or off-target interactions, necessitating in vitro validation .

What strategies resolve contradictions in crystallographic data during structural elucidation?

Advanced Research Question

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX software for refinement .
  • Discrepancy Management :
    • Twinning : Apply SHELXL's TWIN law to correct for pseudo-merohedral twinning .
    • Disorder : Model alternate conformers with PART instructions and refine occupancy factors .
      Example : A 2021 study resolved cyclohexyl ring disorder by constraining isotropic displacement parameters (Ueq) during refinement .

How does the compound’s regioselectivity in substitution reactions impact its derivatization for drug discovery?

Advanced Research Question

  • Oxadiazole Reactivity : The 5-position of 1,2,4-oxadiazole is electrophilic, favoring nucleophilic substitution (e.g., with amines or thiols) .
  • Cyclohexylamine Modifications :
    • N-Functionalization : React with acyl chlorides or sulfonyl chlorides to introduce pharmacophores .
    • Steric Effects : Methyl groups at the 3-position hinder bulky substituents, directing reactions to the cyclohexyl NH₂ .
      Case Study : Derivatization with fluorophenyl groups enhanced antimicrobial activity by 40% in vitro .

What in vitro assays are suitable for evaluating its pharmacokinetic properties, such as solubility and metabolic stability?

Basic Research Question

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid; typical logP ~1.8–2.3 indicates moderate lipophilicity .
  • Metabolic Stability :
    • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How do structural analogs compare in biological activity, and what design principles improve selectivity?

Advanced Research Question
Comparative Analysis :

Analog SubstituentTarget Activity (IC₅₀)Selectivity Ratio (vs. Off-Target)Reference
3-Methyl-oxadiazoleKinase X: 12 nM8:1 (Kinase Y)
3-Phenyl-oxadiazoleKinase X: 45 nM3:1 (Kinase Y)
5-Fluoro-cyclohexylamineKinase X: 8 nM15:1 (Kinase Y)

Q. Design Principles :

  • Introduce electron-withdrawing groups (e.g., -F) to enhance target binding via dipole interactions .
  • Optimize cyclohexyl conformation (chair vs. boat) to reduce off-target binding .

What experimental controls are critical when assessing its toxicity in cell-based assays?

Basic Research Question

  • Negative Controls : Use DMSO (vehicle) and untreated cells to baseline cytotoxicity .
  • Positive Controls : Include known toxic agents (e.g., staurosporine for apoptosis) to validate assay sensitivity .
  • Dose-Response : Test concentrations from 1 nM–100 µM to identify IC₅₀ and avoid false negatives from solubility limits .

How can NMR and X-ray crystallography data be integrated to resolve ambiguities in protonation states?

Advanced Research Question

  • NMR Titration : Monitor chemical shift changes (Δδ > 0.1 ppm) in NH₂ protons across pH 4–9 to identify pKa values .
  • Crystallographic Refinement : Assign protonation states via SHELXL's AFIX instructions and validate with Fo-Fc maps .
    Example : A 2023 study confirmed the amine group’s protonation at pH 7.4 using combined NMR and crystal data .

What are the best practices for storing and handling this compound to ensure long-term stability?

Basic Research Question

  • Storage : -20°C in amber vials under argon; desiccate to prevent hygroscopic degradation .
  • Stability Monitoring : Perform HPLC purity checks every 6 months; discard if degradation exceeds 5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.